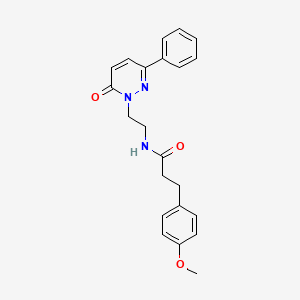
3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide, also referred to by its CAS number 921571-39-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H23N3O3
- Molecular Weight : 377.4 g/mol
- Structural Features : The compound features a methoxy group on a phenyl ring and a pyridazine moiety, which are critical for its biological activity.
1. Cyclooxygenase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory action against cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are pivotal in the inflammatory process, making them key targets for anti-inflammatory drug development.
Table 1: COX Inhibition Potency of Related Compounds
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| Celecoxib | 17.79 | Standard COX-2 inhibitor |
| 9a | 15.50 | More potent than celecoxib |
| 9b | 17.50 | Comparable potency |
| 12 | 17.10 | Effective COX-2 inhibitor |
| 16b | 16.90 | Enhanced COX-2 inhibition |
The IC50 values indicate the concentration required to inhibit the enzyme activity by 50%. Compounds with lower IC50 values demonstrate higher potency. The structural modifications in these compounds are believed to enhance their binding affinity to COX enzymes, thereby increasing their inhibitory effects .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound is further supported by studies showing that it can modulate inflammatory pathways through dual inhibition of COX and lipoxygenase (LOX) enzymes. This dual inhibition is crucial as it may lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Analgesic and Anti-inflammatory Effects
A study examined the analgesic effects of related pyridazine derivatives, highlighting their efficacy in reducing pain and inflammation in animal models. The results demonstrated a significant decrease in inflammatory markers, suggesting that compounds like this compound could be effective therapeutic agents for managing pain-related conditions .
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : Interaction with COX and LOX enzymes, leading to inhibition of prostaglandin synthesis.
- Structural Modifications : The presence of electron-donating groups (like methoxy) enhances the compound's ability to interact with target enzymes, increasing its effectiveness as an anti-inflammatory agent.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-19-10-7-17(8-11-19)9-13-21(26)23-15-16-25-22(27)14-12-20(24-25)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATWXOZVDYGTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













